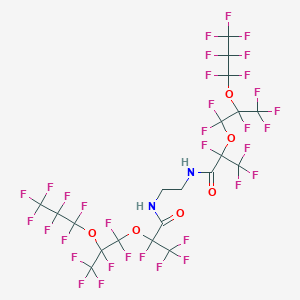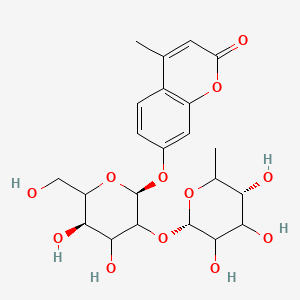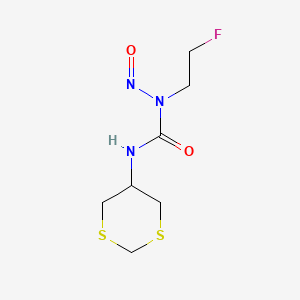![molecular formula C23H18N2O4 B13422352 1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) CAS No. 47619-10-3](/img/structure/B13422352.png)
1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) is a chemical compound with the molecular formula C21H14N2O4 and a molecular weight of 358.35 g/mol . It is also known by several other names, including Bismaleimide S, p,p’-Dimaleimidodiphenylmethane, and 4,4’-Methylenebis(N-phenylmaleimide) . This compound is widely used in the synthesis of thermosetting polymers and flame retardant resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) can be synthesized through the reaction of maleic anhydride with diamines, such as 4,4’-methylenedianiline . The reaction typically involves heating the reactants in a solvent like xylene under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Applications De Recherche Scientifique
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) has numerous applications in scientific research, including:
Chemistry: It is used as a cross-linking agent in the synthesis of thermosetting polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flame retardant resins and high-grade rubber products.
Mécanisme D'action
The mechanism of action of 1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) involves its ability to act as a cross-linking agent. It forms covalent bonds with other molecules, leading to the formation of a three-dimensional network. This property is particularly useful in the synthesis of thermosetting polymers and flame retardant resins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-[Methylenedi(4,1-phenylene)]bis(maleimide): Similar in structure but differs in the substituents on the maleimide rings.
4,4’-Methylenebis(N-phenylmaleimide): Another closely related compound with similar applications.
Uniqueness
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) is unique due to its specific structure, which imparts distinct thermal and mechanical properties. These properties make it particularly suitable for use in high-performance materials .
Propriétés
Numéro CAS |
47619-10-3 |
|---|---|
Formule moléculaire |
C23H18N2O4 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
3-methyl-1-[4-[[4-(3-methyl-2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C23H18N2O4/c1-14-11-20(26)24(22(14)28)18-7-3-16(4-8-18)13-17-5-9-19(10-6-17)25-21(27)12-15(2)23(25)29/h3-12H,13H2,1-2H3 |
Clé InChI |
JOIKTXAWXLKFFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)C=C(C4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


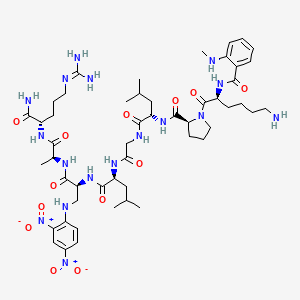
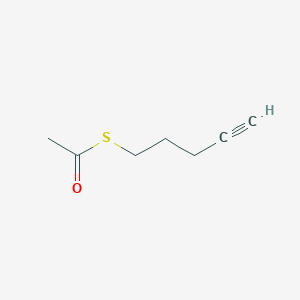

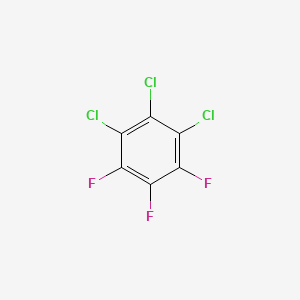
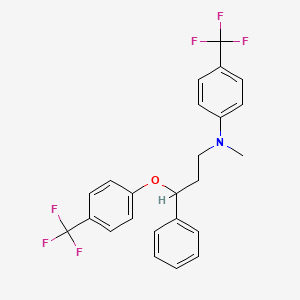

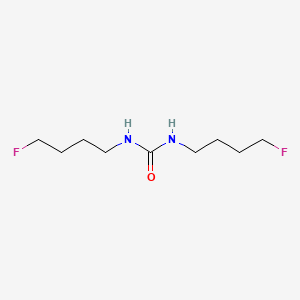
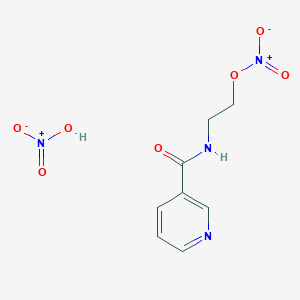
![N-[(1S)-1-(4-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13422315.png)

